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Compound of Interest

N3-[(Tetrahydro-2-
Compound Name:
furanyl)methyljuridine

Cat. No.: B12386950

Disclaimer: As of December 2025, publicly available scientific literature lacks specific
experimental data comparing the performance of N3-[(Tetrahydro-2-furanyl)methyl]uridine to
other nucleoside analogs. The information presented herein is based on the known biological
activities of uridine and its derivatives and serves as a framework for future comparative
studies.

Introduction to N3-[(Tetrahydro-2-
furanyl)methyljuridine

N3-[(Tetrahydro-2-furanyl)methyl]uridine is a synthetic derivative of the naturally occurring
nucleoside, uridine.[1][2] Uridine and its analogs have garnered interest for their potential
therapeutic effects, including anticonvulsant, anxiolytic, and antihypertensive properties.[1][2]
The structural modification at the N3 position of the uracil base is a common strategy in
medicinal chemistry to alter the compound's biological activity, selectivity, and pharmacokinetic
profile. While the specific biological activities of N3-[(Tetrahydro-2-furanyl)methyl]uridine
have not been extensively characterized in published research, its structural similarity to other
N3-substituted uridines suggests it may interact with similar biological targets.
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Overview of Commercially Available Nucleoside
Analogs

The landscape of commercially available nucleoside analogs is vast, with numerous
compounds approved for therapeutic use or available for research purposes. These analogs
are primarily classified based on their therapeutic application, most notably as antiviral and
anticancer agents.

Antiviral Nucleoside Analogs: These compounds mimic naturally occurring nucleosides and
interfere with viral replication. They are a cornerstone of treatment for various viral infections.

o Examples: Zidovudine (AZT), Lamivudine (3TC), Acyclovir, Remdesivir.

Anticancer Nucleoside Analogs: These analogs disrupt the synthesis of DNA and RNA in
rapidly dividing cancer cells, leading to cell death.

o Examples: Gemcitabine, Cytarabine, 5-Fluorouracil (5-FU).

Quantitative Performance Comparison
(Hypothetical)

The following tables are templates populated with representative data for well-characterized,
commercially available nucleoside analogs. These tables illustrate the format for a quantitative
comparison that could be conducted if experimental data for N3-[(Tetrahydro-2-
furanyl)methyl]uridine were available.

Table 1: Comparison of Antiviral Activity
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Selectivity
Compound Virus EC50 (uM) CC50 (pM) Index (Sl =
CC50/EC50)
N3-[(Tetrahydro-
2- Data not Data not Data not Data not
furanyl)methylluri  available available available available
dine
Zidovudine (AZT) HIV-1 0.005 >100 >20,000
Lamivudine
HIV-1 0.01 >100 >10,000
(3TC)
Acyclovir HSV-1 0.1 >300 >3,000
Remdesivir SARS-CoV-2 0.77 >10 >12.99

EC50: Half-maximal effective concentration; CC50: Half-maximal cytotoxic concentration.

Table 2: Comparison of Anticancer Activity

Mechanism of

Compound Cell Line IC50 (pM) .
Action
N3-[(Tetrahydro-2- ) ) )
o Data not available Data not available Data not available
furanyl)methylJuridine
o Pancreatic Cancer DNA synthesis
Gemcitabine 0.02 o
(PANC-1) inhibition
] ) DNA polymerase
Cytarabine Leukemia (HL-60) 0.1 o
inhibition
) Thymidylate synthase
5-Fluorouracil Colon Cancer (HT-29) 5

inhibition

IC50: Half-maximal inhibitory concentration.

Table 3: Comparison of Potential Neurological and Cardiovascular Effects (Hypothetical)
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Compound Assay Endpoint Result

N3-[(Tetrahydro-2-

furanyl)methyl]uridine

Data not available Data not available Data not available

Maximal Electroshock
Uridine Seizure (MES) Test ED50 (mg/kg) ~100

(mice)

Diazepam (Anxiolytic Elevated Plus Maze o
% Time in Open Arms Increased

Control) (rats)
Propranolol
] ) Spontaneously Blood Pressure o
(Antihypertensive ) ] Significant
Hypertensive Rats Reduction
Control)

Experimental Protocols (Hypothetical)

Detailed methodologies would be required to evaluate the performance of N3-[(Tetrahydro-2-
furanyl)methyl]uridine. Below are hypothetical protocols for assessing its potential activities.

1. Anticonvulsant Activity Screening: Maximal Electroshock (MES) Seizure Model

o Objective: To determine the ability of the test compound to prevent seizures induced by
electrical stimulation.

¢ Animals: Male Swiss-Webster mice (20-25 g).

e Procedure:

[¢]

Administer N3-[(Tetrahydro-2-furanyl)methyl]uridine or vehicle control intraperitoneally

(.p.).

[¢]

After a predetermined pretreatment time (e.g., 30 minutes), deliver a maximal
electroshock stimulus (e.g., 50 mA, 60 Hz, 0.2 s) via corneal electrodes.

[e]

Observe the mice for the presence or absence of a tonic hindlimb extension seizure.

o

Protection is defined as the absence of the tonic hindlimb extension.
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o Calculate the median effective dose (ED50) using a dose-response curve.

. Anxiolytic Activity Assessment: Elevated Plus Maze (EPM) Test
Objective: To evaluate the anxiolytic-like effects of the test compound in rodents.
Animals: Male Wistar rats (200-250 Q).

Apparatus: A plus-shaped maze raised from the floor with two open arms and two enclosed

arms.

Procedure:

o

Administer N3-[(Tetrahydro-2-furanyl)methyl]uridine or a reference anxiolytic (e.g.,
diazepam) or vehicle control.

o

Place the rat in the center of the maze facing an open arm.

[¢]

Record the number of entries into and the time spent in the open and closed arms for a 5-
minute period.

[¢]

An increase in the percentage of time spent in the open arms and the number of open arm
entries is indicative of an anxiolytic effect.

. Antihypertensive Activity Evaluation: Spontaneously Hypertensive Rat (SHR) Model
Objective: To assess the blood pressure-lowering effects of the test compound.
Animals: Adult male Spontaneously Hypertensive Rats (SHR).
Procedure:
o Implant telemetry transmitters for continuous monitoring of blood pressure and heart rate.
o After a recovery period, record baseline cardiovascular parameters.

o Administer N3-[(Tetrahydro-2-furanyl)methyl]uridine or vehicle control orally (p.o.) or via
another appropriate route.
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o Monitor blood pressure and heart rate continuously for a specified period (e.g., 24 hours).

o Analyze the data to determine the magnitude and duration of any blood pressure
reduction.

Visualizations

The following diagrams illustrate a hypothetical mechanism of action for a generic antiviral
nucleoside analog and a general workflow for screening novel compounds.
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Hypothetical Antiviral Mechanism of a Nucleoside Analog
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Caption: Hypothetical mechanism of a nucleoside analog.
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Experimental Workflow for Screening Nucleoside Analogs
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Caption: General workflow for screening nucleoside analogs.
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Conclusion

While N3-[(Tetrahydro-2-furanyl)methyl]uridine is commercially available for research
purposes, there is a notable absence of published data detailing its biological activity and
performance relative to other nucleoside analogs. The information available suggests potential
applications in neuroscience and cardiovascular research based on the known pharmacology
of uridine. To properly evaluate its therapeutic potential, rigorous experimental studies are
required to determine its efficacy, potency, selectivity, and safety profile. The templates and
hypothetical protocols provided in this guide offer a clear roadmap for such future
investigations. Researchers are encouraged to conduct these studies to elucidate the specific
properties of N3-[(Tetrahydro-2-furanyl)methyl]uridine and its standing among the vast array
of commercially available nucleoside analogs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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